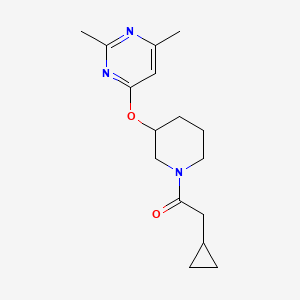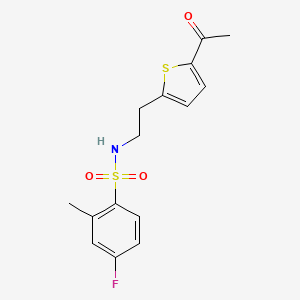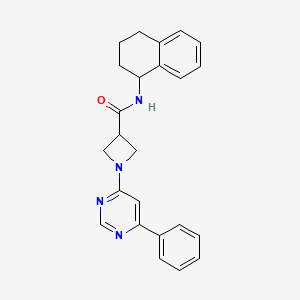
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O3 and its molecular weight is 478.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterization
- Synthesis Techniques and Characteristics : This compound has been a focus in the field of chemical synthesis. Studies explore various synthesis methods and characterize the resulting compounds. For example, the study by Maftei et al. (2013) discusses the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in creating related compounds.
Biological Activities
- Antitumor Activity : The antitumor properties of related compounds have been investigated. For instance, Maftei et al. (2013) demonstrated the potential of synthesized 1,2,4-oxadiazole analogs in exhibiting significant antitumor activity, indicating potential applications in cancer therapy.
Environmental and Agricultural Applications
- Herbicidal Evaluation : Research has also explored the use of related quinazoline-2,4-diones in agriculture. For example, Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for their herbicidal activity, revealing their potential as effective herbicides.
Material Science
- Electron-Transport Materials : In the field of material science, compounds containing quinazoline-2,4-diones have been investigated for their electron-transport properties. For instance, Huang et al. (2006) synthesized derivatives with electron-transport capabilities, suggesting applications in electronic devices.
Molecular Modeling and Theoretical Studies
- Quantum-Mechanical Modeling : Theoretical studies such as those by Hęclik et al. (2017) have utilized quantum-mechanical modeling to understand the behavior and properties of quinazoline derivatives, providing valuable insights for future chemical synthesis and applications.
Medicinal Chemistry
- Synthesis of Bioactive Compounds : The potential for these compounds in medicinal chemistry is highlighted by studies like those of Deady et al. (2003), which synthesize carboxamide derivatives of related compounds and evaluate their cytotoxic activity, indicating their relevance in drug development.
Photoreaction Studies
- Light-Induced Reactions : Photoreaction studies, such as those conducted by He et al. (2021), explore the mechanisms of light-induced reactions in similar compounds, which can be foundational for photodynamic therapy or photosensitive material development.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethyl)benzoyl chloride and sodium azide, followed by cyclization with triethyl orthoformate and acetic anhydride to form the oxadiazole ring.", "Starting Materials": [ "3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione", "4-(trifluoromethyl)benzoyl chloride", "sodium azide", "triethyl orthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione is reacted with 4-(trifluoromethyl)benzoyl chloride and sodium azide in DMF at 80°C to form 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)amino)quinazoline-2,4(1H,3H)-dione.", "Step 2: The resulting intermediate is then cyclized with triethyl orthoformate and acetic anhydride in refluxing toluene to form the oxadiazole ring, yielding 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1357796-47-4 |
分子式 |
C25H17F3N4O3 |
分子量 |
478.431 |
IUPAC名 |
3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |
InChIキー |
XYDNFURRBIKJNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557175.png)
![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)
![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)
![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)



![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
